molecular formula C26H38N4O7S B12427551 Biotin-PEG3-aldehyde

Biotin-PEG3-aldehyde

Cat. No.: B12427551
M. Wt: 550.7 g/mol
InChI Key: WATYQHRJBUTCIM-FIXSFTCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-aldehyde is a compound that consists of a biotin moiety linked to a polyethylene glycol (PEG) chain, which is further connected to an aldehyde group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The biotin moiety allows for easy purification and detection, while the PEG chain provides solubility and flexibility. The aldehyde group enables conjugation to other molecules through reactions with amines or hydrazides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-aldehyde typically involves the following steps:

    Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester.

    PEGylation: The activated biotin is then reacted with a PEG chain that has a terminal amine group. This reaction forms a stable amide bond between the biotin and the PEG chain.

    Aldehyde Introduction: The PEGylated biotin is further reacted with a compound that introduces an aldehyde group at the terminal end of the PEG chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG3-aldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Imines or Hydrazones: Formed from the reaction of the aldehyde group with amines or hydrazides.

    Secondary Amines or Hydrazines: Formed from the reduction of imines or hydrazones.

    Carboxylic Acids: Formed from the oxidation of the aldehyde group

Scientific Research Applications

Biotin-PEG3-aldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Biotin-PEG3-aldehyde involves its ability to form stable conjugates with other molecules through its aldehyde group. The biotin moiety allows for easy purification and detection, while the PEG chain provides solubility and flexibility. The aldehyde group reacts with amines or hydrazides to form imines or hydrazones, which can be further reduced to stable secondary amines or hydrazines. This enables the compound to be used as a versatile linker in various applications .

Comparison with Similar Compounds

Biotin-PEG3-aldehyde can be compared with other similar compounds, such as:

This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, and its aldehyde group, which allows for versatile conjugation reactions.

Properties

Molecular Formula

C26H38N4O7S

Molecular Weight

550.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C26H38N4O7S/c31-17-19-5-7-20(8-6-19)25(33)28-10-12-36-14-16-37-15-13-35-11-9-27-23(32)4-2-1-3-22-24-21(18-38-22)29-26(34)30-24/h5-8,17,21-22,24H,1-4,9-16,18H2,(H,27,32)(H,28,33)(H2,29,30,34)/t21-,22-,24-/m0/s1

InChI Key

WATYQHRJBUTCIM-FIXSFTCYSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2

Origin of Product

United States

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